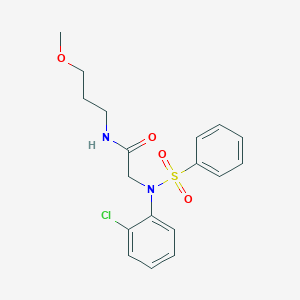
N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the excitotoxicity that occurs in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in various animal models of neurological and psychiatric disorders. Additionally, this compound has been shown to have a good safety profile and does not have significant side effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects.
将来の方向性
There are several future directions for the research of N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of this compound and its effects on synaptic plasticity and memory formation. Additionally, further research is needed to determine the optimal dosage and administration route of this compound. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, further research is needed to determine the long-term effects of this compound and its potential for use in clinical trials.
合成法
The synthesis of N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 2-chlorobenzoic acid with 3-methoxypropylamine to form 2-chlorobenzamide. The second step involves the reaction of 2-chlorobenzamide with phenylsulfonyl chloride to form N-(2-chlorophenyl)-N-(phenylsulfonyl)-2-chlorobenzamide. The final step involves the reaction of N-(2-chlorophenyl)-N-(phenylsulfonyl)-2-chlorobenzamide with glycine ethyl ester hydrochloride and triethylamine to form this compound.
科学的研究の応用
N~2~-(2-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-13-7-12-20-18(22)14-21(17-11-6-5-10-16(17)19)26(23,24)15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSAVRZVDDZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid](/img/structure/B5015405.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5015418.png)

![butyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B5015429.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5015430.png)
![methyl 4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanoate](/img/structure/B5015438.png)
![ethyl 6-amino-5-cyano-4-[4-(methylthio)phenyl]-2-propyl-4H-pyran-3-carboxylate](/img/structure/B5015450.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5015456.png)
![1-(4-chloro-3-fluorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5015464.png)
![dimethyl 2-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5015475.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5015476.png)
![ethyl 2-{[2-(4-benzyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015477.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5015494.png)